molecular formula C26H30N2O2 B15262106 (2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol

(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol

Cat. No.: B15262106
M. Wt: 402.5 g/mol
InChI Key: XKSGGRLNUQAZJX-VWLOTQADSA-N
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Description

(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol is a complex organic compound that features a morpholine ring, a triphenylmethyl group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps, including the formation of the morpholine ring, the introduction of the triphenylmethyl group, and the attachment of the propanol backbone. Common synthetic routes may involve:

    Formation of Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Introduction of Triphenylmethyl Group: This step often involves the reaction of triphenylmethyl chloride with an amine precursor.

    Attachment of Propanol Backbone: This can be done through nucleophilic substitution reactions, where the morpholine ring is attached to a propanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. Flow microreactor systems may be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The morpholine ring and triphenylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol is unique due to its combination of a morpholine ring, a triphenylmethyl group, and a propanol backbone. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

(2S)-3-morpholin-4-yl-2-(tritylamino)propan-1-ol

InChI

InChI=1S/C26H30N2O2/c29-21-25(20-28-16-18-30-19-17-28)27-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,25,27,29H,16-21H2/t25-/m0/s1

InChI Key

XKSGGRLNUQAZJX-VWLOTQADSA-N

Isomeric SMILES

C1COCCN1C[C@@H](CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1COCCN1CC(CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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